N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
The compound is a derivative of 4,6-dimethoxy-1,3,5-triazine, which is a type of triazine. Triazines are a class of nitrogen-containing heterocycles . The 1,3,5-triazines are the most common and are used as a base for many herbicides and drugs .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the activation of carboxylic acids, particularly for amide synthesis . A common reagent used for this process is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, also known as DMTMM .Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
The compound is part of a broader class of chemicals used in the discovery and optimization of soluble epoxide hydrolase (sEH) inhibitors. These inhibitors have been identified from high-throughput screening using encoded library technology, where the triazine heterocycle, similar to the structure of interest, plays a crucial role in achieving high potency and selectivity against P450 enzymes. This research highlights the importance of phenyl group substitution for reducing clearance and enhancing oral exposure, making these compounds useful for investigating various disease models through in vivo studies (Thalji et al., 2013).
Condensing Agent for Amide and Ester Formation
Another application involves the use of similar triazine-based compounds as efficient condensing agents leading to the formation of amides and esters. A specific derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has shown effectiveness in condensation reactions of carboxylic acids and amines, demonstrating the practicality and efficiency of such compounds in organic synthesis (Kunishima et al., 1999).
Antitubercular and Antibacterial Activities
Research into N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has demonstrated potential antitubercular and antibacterial properties. Certain derivatives were found to be more potent than reference drugs such as Pyrazinamide and Streptomycin against Mycobacterium tuberculosis and other bacterial pathogens, suggesting the compound's utility in developing new antimicrobial agents (Bodige et al., 2020).
Chemo-Enzymatic Synthesis of Clickable Monomers
In the field of polymer chemistry, a chemo-enzymatic pathway utilizing a similar triazine compound facilitated the transformation of xylo-oligosaccharides into clickable monomers. These monomers can polymerize at room temperature in aqueous conditions to form unique polytriazoles, highlighting the compound's role in advancing materials science and engineering applications (MacCormick et al., 2018).
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-24-14-18-12(19-15(20-14)25-2)9-16-13(23)11-8-17-22(21-11)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAZGVLYGFBARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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